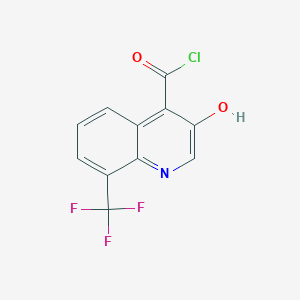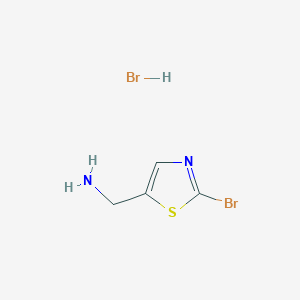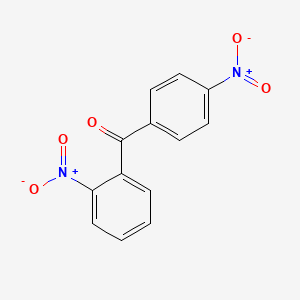![molecular formula C14H10ClNOS B11849217 5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-51-4](/img/structure/B11849217.png)
5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one is a synthetic organic compound that belongs to the isothiazolone family. Isothiazolones are known for their broad-spectrum antimicrobial properties, making them valuable in various industrial and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one typically involves the reaction of 1-naphthylmethyl chloride with 5-chloro-3-isothiazolone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazolone ring to an isothiazolidine ring.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isothiazolidine derivatives.
Substitution: Various substituted isothiazolones depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties against bacteria and fungi.
Medicine: Potential use in developing new antimicrobial agents.
Industry: Employed as a preservative in paints, coatings, and personal care products due to its antimicrobial activity.
Mécanisme D'action
The antimicrobial activity of 5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with thiol groups in proteins, leading to the inactivation of essential enzymes and ultimately causing cell death. This mechanism is effective against a wide range of microorganisms, including bacteria and fungi.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-isothiazolin-3-one: Another isothiazolone with strong antimicrobial properties.
1,2-Benzisothiazolin-3-one: Known for its use as a preservative in various products.
5-Chloro-2-methyl-4-isothiazolin-3-one: Commonly used in combination with other isothiazolones for enhanced antimicrobial activity.
Uniqueness
5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one is unique due to the presence of the naphthalen-1-ylmethyl group, which can enhance its lipophilicity and potentially improve its interaction with microbial cell membranes. This structural feature may contribute to its effectiveness as an antimicrobial agent compared to other isothiazolones.
Propriétés
Numéro CAS |
918107-51-4 |
|---|---|
Formule moléculaire |
C14H10ClNOS |
Poids moléculaire |
275.8 g/mol |
Nom IUPAC |
5-chloro-2-(naphthalen-1-ylmethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H10ClNOS/c15-13-8-14(17)16(18-13)9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2 |
Clé InChI |
GWWMSDLDFYHRSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C=C(S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


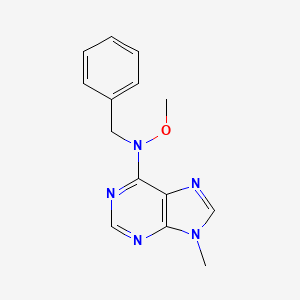
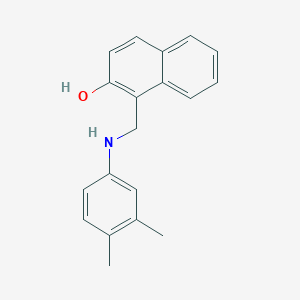
![4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran](/img/structure/B11849157.png)




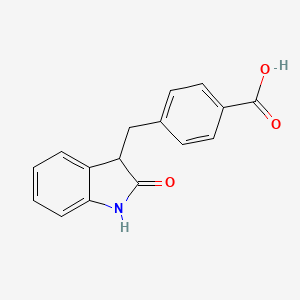

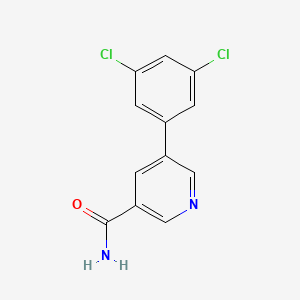
![2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol](/img/structure/B11849208.png)
